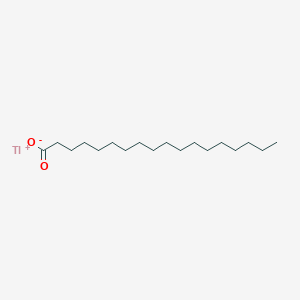

Thallium(1+) octadecanoate

Description

Properties

CAS No. |

33734-56-4 |

|---|---|

Molecular Formula |

C18H35O2Tl |

Molecular Weight |

487.9 g/mol |

IUPAC Name |

octadecanoate;thallium(1+) |

InChI |

InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

CUEKJWSALCWBPG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Thallium 1+ Octadecanoate

Direct Synthesis Routes for Thallium(I) Alkanoates from Carboxylic Acids or Precursors

The preparation of thallium(I) alkanoates, including thallium(1+) octadecanoate, is most commonly achieved through direct reaction of a thallium(I) source with the corresponding carboxylic acid. These methods are favored for their straightforward nature and the often crystalline and stable nature of the resulting thallium(I) carboxylate products. escholarship.org

One prevalent method involves the reaction of octadecanoic acid (stearic acid) with thallium(I) carbonate. researchgate.net The reaction proceeds with the evolution of carbon dioxide and water, driving the formation of the thallium salt. The general scheme for this reaction is:

2 RCOOH + Tl₂CO₃ → 2 RCOOTl + H₂O + CO₂

Another effective route utilizes thallium(I) ethoxide, which reacts with the carboxylic acid in a neutralization-type reaction to yield the thallium(I) carboxylate and ethanol. escholarship.org This method is noted for producing high yields of the desired product. escholarship.org The reaction is as follows:

RCOOH + TlOEt → RCOOTl + EtOH

Thallium(I) salts of carboxylic acids are generally stable, crystalline solids, which simplifies their isolation and handling in subsequent synthetic steps. escholarship.org

Modified Hunsdiecker Reaction and its Relevance to this compound Synthesis

This compound is a key intermediate in a modified version of the Hunsdiecker reaction, a well-established method for the decarboxylative halogenation of carboxylic acids. The classical Hunsdiecker reaction often utilizes silver salts, but thallium(I) carboxylates have been shown to be effective alternatives. researchgate.net

In this modified reaction, this compound is treated with bromine. The initial step involves the oxidation of the thallium(I) salt to a thallium(III) species, specifically thallium(III) octadecanoate dibromide. researchgate.net Subsequent reaction of this intermediate, typically with additional bromine in a solvent like carbon tetrachloride at reflux, leads to the formation of the corresponding alkyl bromide, in this case, 1-bromoheptadecane (B13588), with the loss of carbon dioxide. researchgate.net

C₁₇H₃₅COOTl + 1.5 Br₂ → C₁₇H₃₅Br + CO₂ + TlBr

This modification of the Hunsdiecker reaction using thallium(I) salts has been found to provide high yields of primary alkyl bromides. researchgate.net

Optimization of Reaction Conditions for Purity and Yield

The purity and yield of this compound are critical for its successful application, particularly in sensitive reactions like the modified Hunsdiecker reaction. Several factors can be optimized during its synthesis.

Reactant Stoichiometry and Purity: The use of stoichiometric amounts of high-purity octadecanoic acid and the thallium(I) source (carbonate or ethoxide) is fundamental. Impurities in the starting materials can lead to side reactions and contaminate the final product.

Solvent Selection: The choice of solvent can influence reaction rates and the ease of product isolation. For the reaction with thallium(I) carbonate, methanol (B129727) has been used. researchgate.net Anhydrous solvents are often preferred to prevent hydrolysis of the reactants or products. For instance, the use of anhydrous ethanolic solutions has been successful in obtaining pure long-chain thallium alkanoates. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration should be controlled to ensure complete reaction without promoting decomposition. For the preparation of thallium(I) tropolonates, gentle heating was employed to facilitate the reaction. mdpi.com Monitoring the reaction progress, for example, by observing the cessation of gas evolution in the case of the carbonate route, can help determine the optimal reaction time.

Product Isolation and Purification: As thallium(I) alkanoates are often crystalline solids, they can be isolated by filtration. mdpi.com Washing the isolated solid with a suitable solvent can remove unreacted starting materials and by-products. The choice of washing solvent is critical to ensure the product is insoluble in it. Recrystallization from an appropriate solvent can be employed to further enhance purity, though this may lead to some loss in yield.

Below is a table summarizing key parameters for the synthesis of thallium(I) carboxylates, which can be applied to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | High purity octadecanoic acid and thallium(I) source | Minimizes side reactions and product contamination. |

| Solvent | Anhydrous solvents (e.g., methanol, ethanol) | Prevents hydrolysis and facilitates reaction. researchgate.netresearchgate.net |

| Temperature | Gentle heating | Promotes reaction without decomposition. mdpi.com |

| Isolation | Filtration | Effective for crystalline products. mdpi.com |

| Purification | Washing with a non-polar solvent, recrystallization | Removes soluble impurities to enhance purity. |

Scale-Up Considerations for Laboratory and Research Applications

Transitioning the synthesis of this compound from a small-scale experiment to a larger laboratory or research-scale production requires careful consideration of several factors to maintain safety, efficiency, and product quality.

Heat Management: The direct synthesis reactions, particularly with thallium(I) ethoxide, can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent uncontrolled temperature increases that could lead to side reactions or decomposition. The use of a larger reaction vessel with adequate stirring and external cooling capabilities is necessary.

Mixing and Mass Transfer: Ensuring homogeneous mixing becomes more challenging in larger reaction volumes. Inefficient stirring can lead to localized concentration gradients, incomplete reactions, and lower yields. The use of mechanical stirrers and appropriately sized reaction flasks is important to maintain effective mass transfer.

Reagent Addition: The rate of addition of reagents may need to be controlled, especially for exothermic reactions. A dropping funnel or a syringe pump can be used to add one reagent to another at a controlled rate, allowing for better temperature management.

Product Isolation and Handling: Handling larger quantities of the product requires appropriate equipment. Larger filtration apparatus, such as Büchner funnels, will be needed. Given the toxicity of thallium compounds, all handling procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. escholarship.org

Waste Disposal: The synthesis will generate larger quantities of waste containing toxic thallium compounds. Proper waste management protocols must be in place, including the collection and disposal of all filtrates and contaminated materials in accordance with institutional and regulatory guidelines.

The following table outlines key considerations for scaling up the synthesis of this compound.

| Factor | Small-Scale Consideration | Large-Scale Consideration |

| Heat Transfer | Natural convection may suffice. | Requires efficient stirring and external cooling. |

| Mixing | Magnetic stirring is often adequate. | Mechanical stirring is necessary for homogeneity. |

| Reagent Addition | Can often be added all at once. | Controlled addition rate is important for safety and control. |

| Product Handling | Standard laboratory glassware. | Larger filtration equipment and enhanced safety precautions. |

| Waste | Small volumes, managed locally. | Larger volumes requiring dedicated waste streams and disposal procedures. |

Structural Elucidation and Solid State Chemistry of Thallium 1+ Octadecanoate

Crystallographic Characterization

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a solid. For thallium(I) octadecanoate, these methods reveal a highly ordered structure driven by both ionic and van der Waals interactions.

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical method used to determine the exact three-dimensional structure of a crystalline compound. uol.decreative-biostructure.com By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the positions of individual atoms, as well as bond lengths and angles. uol.decreative-biostructure.com

For thallium(I) carboxylates, SC-XRD studies on related compounds reveal a common structural motif. Thallium(I) octanoate, for instance, is known to form a coordination polymer where thallium ions are linked by bridging carboxylate groups. vulcanchem.com This arrangement creates a polymeric chain or network structure. The octadecanoate analogue is expected to adopt a similar arrangement, with the long hydrocarbon tails of the octadecanoate anions extending from this polymeric backbone. The precise atomic coordinates, bond lengths, and angles for thallium(I) octadecanoate would be definitively determined through a dedicated SC-XRD experiment. uol.de

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths a, b, c) and angles (α, β, γ) define the crystal system. The thallium(I) alkanoate series is known for its significant polymorphism, meaning the compounds can exist in multiple crystalline forms (solid phases) depending on temperature. ucm.esaip.org These different polymorphs will have distinct unit cells and crystal symmetries.

While specific, fully refined unit cell parameters for a single crystal of thallium(I) octadecanoate are not prominently available in foundational literature, studies on the broader series indicate that these salts exhibit several solid-to-solid phase transitions before melting. ucm.esakjournals.com For example, studies on lead(II) octadecanoate, a related long-chain metal carboxylate, also show complex polymorphic behavior. researchgate.nettandfonline.com The various solid phases (designated SI, SII, SIII, etc.) observed in thallium(I) alkanoates each correspond to a different crystal structure and, therefore, a unique set of unit cell parameters. ucm.es

Table 1: Polymorphism in the Thallium(I) n-Alkanoate Series This table illustrates the general polymorphic behavior observed in the series to which Thallium(I) octadecanoate belongs. The exact transition temperatures and phases for the octadecanoate (n=18) may vary.

| Phase Transition | Description | General Observation in the Series (n ≥ 7) |

| SIII ↔ SII | Transition between two solid crystalline phases. | Observed at lower temperatures; involves changes in chain packing and symmetry. ucm.es |

| SII ↔ SI | Transition to a higher-temperature solid phase. | Often associated with increased rotational motion of the alkyl chains. ucm.esresearchgate.net |

| SI ↔ Liquid Crystal | Fusion to a mesophase (Smectic A). | The ordered crystal melts into a fluid but ordered liquid crystal phase. akjournals.comresearchgate.net |

| Liquid Crystal ↔ Isotropic Liquid | Clearing point. | The material becomes a completely disordered isotropic liquid. ucm.es |

The coordination environment of the thallium(I) ion in its compounds is often characterized by asymmetry, which is attributed to the stereochemical activity of the 6s² lone pair of electrons. rsc.org In carboxylate complexes, the Tl⁺ ion is typically coordinated by oxygen atoms from the carboxylate groups of neighboring anions.

In thallium(I) L-ascorbate, for example, the coordination is asymmetric, with the coordinating oxygen atoms grouped on one side of the cation. rsc.org Studies of other Tl(I) complexes show coordination numbers ranging from three to six or even higher, with Tl–O bond distances typically falling in the range of 2.5 Å to 3.3 Å. rsc.orgmdpi.commdpi.com For thallium(I) octadecanoate, the Tl⁺ ion is expected to be coordinated by several oxygen atoms from the carboxylate headgroups, forming bridging links that result in a coordination polymer. vulcanchem.com The large size of the Tl⁺ ion allows for a variable coordination number and geometry, which can be described as a heavily distorted polyhedron. mdpi.com

Table 2: Typical Coordination Features of the Thallium(I) Ion This table summarizes the general coordination environment of Tl(I) based on data from various Tl(I)-oxygen donor compounds.

| Feature | Description | Typical Values/Observations |

| Coordination Number | Number of atoms directly bonded to the Tl⁺ ion. | Variable, often between 3 and 6. rsc.orgmdpi.com |

| Coordinating Atoms | The atoms from the ligand that bond to the Tl⁺ ion. | Primarily oxygen atoms from the carboxylate groups. vulcanchem.commdpi.com |

| Geometry | The 3D arrangement of coordinating atoms. | Typically asymmetric and highly distorted due to the lone pair of electrons. rsc.org |

| Tl-O Bond Distances | The distances between the thallium ion and the coordinating oxygen atoms. | Generally range from 2.5 Å to 3.3 Å. rsc.orgmdpi.com |

The crystal structure of thallium(I) octadecanoate is a prime example of molecular self-assembly, governed by a combination of strong ionic forces and weaker supramolecular interactions. ias.ac.innih.gov The molecular packing is dominated by the amphiphilic nature of the salt, which possesses a polar ionic headgroup (-COO⁻Tl⁺) and a long nonpolar hydrocarbon tail.

This leads to a highly organized, layered structure. The primary supramolecular interactions are:

Ionic Interactions: Strong electrostatic forces between the positively charged thallium(I) ions and the negatively charged carboxylate groups. These interactions hold the ionic layers together.

Van der Waals Forces: These are the dominant forces between the long (C₁₇H₃₅) alkyl chains. The chains pack together in a parallel fashion to maximize these attractive, short-range interactions, leading to the formation of well-defined organic layers. researchgate.net

Tl···O Interactions: These are the coordinative bonds that define the local environment of the thallium ion and link the anions together to form the polymeric structure. rsc.org

The interplay of these forces results in a stable, three-dimensional lattice where ionic and organic regions are segregated into distinct layers. ias.ac.inias.ac.in

A defining characteristic of long-chain metal alkanoates, including thallium(I) octadecanoate, is their tendency to form bilayered structures in the solid state. akjournals.comresearchgate.net This structural arrangement is a direct consequence of the molecular self-assembly driven by the amphiphilic character of the salt.

In this model, the structure is composed of two distinct sublayers:

Ionic Sublayer: Comprised of the thallium(I) cations and the carboxylate headgroups of the octadecanoate anions. The strong ionic and coordinative bonds are localized within this region.

Organic Sublayer: Formed by the long, nonpolar hydrocarbon tails of the octadecanoate anions. To minimize unfavorable contact with the ionic layer and maximize van der Waals forces, these alkyl chains typically interdigitate or align parallel to one another, perpendicular to the plane of the ionic sublayer. researchgate.netstfc.ac.uk

This lamellar (layered) crystal structure is the precursor to the smectic A liquid crystal phase that thallium(I) alkanoates form upon heating. akjournals.com In the smectic phase, the layered structure persists, but the material gains fluidity, with the layers able to slide past one another.

Powder X-ray Diffraction for Bulk Sample Analysis

While single crystal X-ray diffraction provides the most detailed structural data, it requires a high-quality single crystal that can be difficult to grow. Powder X-ray Diffraction (PXRD) is a complementary technique used for the structural analysis of bulk, polycrystalline samples. govinfo.gov In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, and the diffraction pattern, consisting of a series of peaks at different angles, is recorded.

For thallium(I) octadecanoate, PXRD is used for several key purposes:

Phase Identification: The positions and intensities of the diffraction peaks serve as a unique "fingerprint" for a specific crystalline phase. This allows for the identification of the compound by comparing its experimental pattern to a database of known patterns. icdd.comnist.govgovinfo.gov

Purity Assessment: PXRD can quickly reveal the presence of crystalline impurities, which would appear as an additional set of diffraction peaks in the pattern. mdpi.com

Analysis of Polymorphism: As the compound is heated or cooled through its various solid-solid phase transitions, PXRD can be used to monitor the structural changes. The appearance, disappearance, or shifting of diffraction peaks provides direct evidence of a change in the crystal lattice. researchgate.nettaylorfrancis.com The long spacing, corresponding to the thickness of the bilayer, is a particularly prominent feature in the low-angle region of the PXRD patterns of metal alkanoates.

Phase Identification and Polymorphic Forms

Thallium(I) octadecanoate is expected to exhibit polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common among long-chain metal carboxylates, often referred to as metal soaps. lboro.ac.uktandfonline.comrsc.orgscispace.com The specific crystal structure can be influenced by factors such as the method of preparation and the thermal history of the sample. tandfonline.com

Metal stearates, such as those of lead, zinc, and magnesium, are known to form layered structures where planes of metal cations are separated by the long hydrocarbon chains of the stearate (B1226849) anions. researchgate.netrsc.orgnih.gov The alkyl chains typically align parallel to each other, creating a bilayer structure. researchgate.netrsc.org While specific crystallographic data for thallium(I) octadecanoate is not detailed in the available literature, by analogy with other metal stearates and long-chain carboxylates, a similar lamellar structure is anticipated. researchgate.netrsc.orgrsc.org The existence of different polymorphic forms would arise from variations in the packing of these layers and the coordination environment around the thallium(I) cation. lboro.ac.ukgoogle.com

Temperature-Dependent Structural Transitions

Thallium(I) alkanoates, including the octadecanoate salt, undergo significant structural changes upon heating. tandfonline.comdoi.orgcsic.es These compounds are known to exhibit thermotropic mesomorphism, meaning they can form liquid crystal phases at temperatures between the crystalline solid state and the isotropic liquid state. researchgate.net

For long-chain thallium(I) alkanoates like the octadecanoate, a typical transition involves moving from a well-ordered crystalline solid to a more disordered, yet still structured, smectic A liquid crystal phase (also known as the neat phase) before finally melting into an isotropic liquid. tandfonline.comresearchgate.net This behavior has been systematically studied across the thallium(I) alkanoate series, where the transition temperatures generally increase with the length of the alkyl chain. researchgate.net Differential Scanning Calorimetry (DSC) is a primary technique used to detect these transitions by measuring the heat flow associated with them. rsc.orggoogle.comdoi.org

Table 1: Generalized Thermal Transitions for Long-Chain Thallium(I) Alkanoates

| Transition Type | Description of Phase Change | Associated Phenomena |

|---|---|---|

| Crystal-to-Liquid Crystal | Transition from a highly ordered solid lattice to a smectic A (neat) phase. | Loss of long-range positional order in some dimensions, but retention of layered structure. Alkyl chains gain significant conformational and rotational freedom. researchgate.net |

| Liquid Crystal-to-Isotropic Liquid (Clearing Point) | Transition from the layered smectic A phase to a completely disordered isotropic liquid. | Complete loss of long-range order. The material becomes a true liquid. researchgate.net |

Spectroscopic Probes for Structural Insights

Spectroscopy is a fundamental tool for investigating the molecular structure of thallium(I) octadecanoate, providing information on functional groups, atomic environments, and electronic properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within thallium(I) octadecanoate. tandfonline.comscribd.com The spectra are dominated by vibrations of the carboxylate group (COO⁻) and the long hydrocarbon chain of the octadecanoate moiety. researchgate.net

The key vibrational bands for metal stearates include:

Carboxylate (COO⁻) Stretching: The most diagnostic peaks for the formation of the salt are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. The C=O stretching band of the free stearic acid (around 1700 cm⁻¹) disappears and is replaced by these two bands. researchgate.net The positions of these bands are sensitive to the coordinating metal ion. scribd.comresearchgate.net For metal stearates, the νₐₛ(COO⁻) typically appears in the 1650–1500 cm⁻¹ region, and the νₛ(COO⁻) is found in the 1440–1380 cm⁻¹ range. scribd.comresearchgate.net

Methylene (CH₂) Vibrations: The long alkyl chain gives rise to characteristic CH₂ stretching vibrations just below 3000 cm⁻¹ and various bending, rocking, and twisting modes at lower frequencies (e.g., scissoring around 1470-1460 cm⁻¹). scribd.com The presence of a long progression of bands can indicate an all-trans conformation of the alkyl chain, which is typical for the crystalline state. researchgate.net

Table 2: Typical Vibrational Modes for a Metal Stearate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric CH₂ Stretch | ~2920 | Alkyl Chain |

| Symmetric CH₂ Stretch | ~2850 | Alkyl Chain |

| Asymmetric COO⁻ Stretch | 1650 - 1500 | Carboxylate |

| CH₂ Scissoring | ~1470 | Alkyl Chain |

| Symmetric COO⁻ Stretch | 1440 - 1380 | Carboxylate |

Advanced NMR Spectroscopy (e.g., 205Tl NMR, 1H NMR) for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of atoms in a molecule.

²⁰⁵Tl NMR Spectroscopy: Thallium possesses two NMR-active nuclei, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being the preferred nucleus due to its higher sensitivity and narrower signals. rsc.org It has a very wide chemical shift range of over 6000 ppm, making it exceptionally sensitive to the electronic environment around the thallium nucleus. cnr.itresearchgate.net The ²⁰⁵Tl chemical shift is highly dependent on factors such as the nature of the solvent, the coordination number, and the covalency of the thallium bonds. acs.org In the context of thallium(I) octadecanoate, ²⁰⁵Tl NMR can be used to study ion-pairing, solvation of the Tl⁺ ion in different solvents, and the potential formation of aggregates or oligomeric species in solution. rsc.orgrsc.org

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to analyze the organic part of the molecule—the octadecanoate chain. nih.gov The spectrum is typically characterized by signals corresponding to the different types of protons in the alkyl chain. aocs.orglibretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for the Octadecanoate Chain

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| α-CH₂ (next to COO⁻) | 2.2 - 2.4 | Triplet (t) |

| β-CH₂ | ~1.6 | Multiplet (m) |

| Bulk -(CH₂)₁₄- | 1.2 - 1.4 | Broad multiplet |

| Terminal CH₃ | ~0.9 | Triplet (t) |

Note: Chemical shifts are relative to TMS and can vary based on the solvent used. pitt.edu

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. Thallium(I) octadecanoate itself is not expected to have strong absorptions in the visible range, as both the Tl⁺ ion and the saturated octadecanoate chain are colorless.

The UV spectrum would be of more interest. While the octadecanoate anion does not have a significant chromophore, electronic transitions involving the thallium(I) ion can occur in the UV region. For instance, studies on other organic thallium(I) compounds, such as thallium(I) tropolonates, show absorption bands in the UV region. mdpi.com Similarly, thallium(III) phthalocyanine (B1677752) complexes exhibit strong absorptions (Q-band) in the far-red region of the spectrum, though this is primarily due to the phthalocyanine ligand and the different oxidation state of thallium. optica.org For thallium(I) octadecanoate, any observed absorption would likely be due to charge-transfer transitions between the carboxylate ligand and the thallium(I) cation. up.ac.za

Table of Mentioned Compounds

Electronic Structure and Bonding Nature of Thallium(I) in Carboxylates

The thallium atom possesses an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹. wikipedia.org In its +1 oxidation state, it loses the single 6p electron, resulting in the Tl⁺ cation with a configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s². k-tree.ruthestudentroom.co.uk This filled d-subshell and a pair of electrons in the outermost 6s orbital are central to its chemical behavior.

The bonding in thallium(I) compounds, including carboxylates, is often described as being predominantly ionic, drawing parallels to the alkali metals. scispace.com However, the presence of the 6s² valence electrons introduces a degree of covalent character and significant stereochemical effects not seen in true alkali metal ions. In the solid state, thallium(I) carboxylates often feature complex structures where the coordination is dominated by oxygen bridges between thallium atoms. acs.org The coordination environment around the Tl⁺ ion is notably flexible, exhibiting a wide range of coordination numbers and geometries that can appear irregular. acs.orgmdpi.com This variability is a direct consequence of the electronic properties of the Tl⁺ ion, particularly the influence of its lone pair of 6s² electrons. acs.orgresearchgate.net The interaction with the octadecanoate ligand occurs primarily through the oxygen atoms of the carboxylate group, which act as Lewis bases donating electron density to the Tl⁺ cation.

Role of the Inert Pair Effect in Thallium(I) Coordination

The pronounced stability of the +1 oxidation state for thallium is a classic example of the "inert pair effect". wikipedia.orglibretexts.orgwikipedia.org This phenomenon, prevalent among the heavier p-block elements, is attributed to a combination of factors, including relativistic effects. scispace.comwikipedia.org The inner d and f electrons provide poor shielding of the nuclear charge, causing the 6s orbitals to contract and their electrons to be held more tightly by the nucleus. wikipedia.orgquora.comallen.in This relativistic stabilization of the 6s orbital increases the energy required to remove these two electrons, making the +1 oxidation state (loss of the 6p¹ electron only) more favorable than the +3 group valency. thestudentroom.co.uklibretexts.orgfiveable.me

While the term "inert" suggests the 6s² electrons are unreactive, they are more accurately described as stereochemically active. scispace.com This lone pair occupies a significant volume in the coordination sphere of the Tl⁺ ion and influences the geometry of its complexes. researchgate.net The repulsion between the 6s² lone pair and the bonding pairs from the carboxylate ligands leads to distorted coordination geometries. scispace.com Rather than being spherically distributed, the lone pair density is often directed away from the ligands, creating a "hemidirected" coordination sphere where the ligands are grouped in one hemisphere around the central ion. researchgate.net This stereochemically active lone pair is a key factor in the structural diversity of thallium(I) compounds. scispace.comacs.org

Ligand Field Theory Applied to Thallium(I) Octadecanoate Complexes

Ligand Field Theory (LFT) is a model that evolved from crystal field theory and molecular orbital theory to describe the electronic structure of coordination compounds. britannica.comwikipedia.org It focuses on the interactions between the metal ion's valence orbitals and the orbitals of the surrounding ligands. libretexts.org In traditional transition metal chemistry, LFT is primarily used to explain the splitting of the d-orbitals, which gives rise to specific magnetic and spectroscopic properties. wikipedia.org

For a thallium(I) ion, which has a filled 5d¹⁰ subshell and a 6s² valence configuration, the application of LFT differs significantly from that for d-block transition metals. Since the d-orbitals are complete and relatively buried, d-orbital splitting is not the dominant consideration. Instead, LFT for Tl(I) octadecanoate would focus on the interaction between the ligand's donor orbitals (the oxygen lone pairs of the carboxylate) and the metal's valence 6s and 6p orbitals.

Theoretical Chemistry and Computational Modeling of Coordination Environments

To unravel the complex bonding and structure of thallium(I) compounds, theoretical and computational methods are indispensable tools. These approaches provide insights that complement experimental data from techniques like X-ray crystallography.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful methods for modeling the properties of heavy element compounds. akj.az DFT is used to calculate the electronic structure, optimize molecular geometries, and determine the energetics of complexes like thallium(1+) octadecanoate. nih.govnih.gov These calculations can predict bond lengths, bond angles, and coordination geometries with a high degree of accuracy. whiterose.ac.uk

For thallium compounds, it is crucial to use relativistic DFT methods that account for effects like the inert pair effect, which are significant for heavy atoms. nih.govrsc.org By calculating the total energy of different possible structures, computational chemists can identify the most stable (lowest energy) conformation of the complex, providing a theoretical model of its geometry. nih.gov Functionals such as B3LYP are commonly employed in these studies to approximate the exchange-correlation energy, which is a key component of DFT calculations. nih.govtandfonline.com

Table 1: Application of Quantum Chemical Calculations in Coordination Chemistry

| Computational Method | Purpose | Key Insights for Thallium(I) Complexes |

|---|---|---|

| Density Functional Theory (DFT) | Geometric optimization, calculation of electronic structure and thermodynamic properties. nih.gov | Predicts stable coordination geometries, bond lengths, and angles; elucidates the nature of metal-ligand bonding. nih.govwhiterose.ac.uk |

| Ab initio Methods (e.g., Hartree-Fock, Coupled Cluster) | High-accuracy calculation of electronic wavefunctions and energies from first principles. wikipedia.org | Provides benchmark data on electronic structure and properties; essential for understanding relativistic effects. aps.org |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties and simulation of electronic spectra (e.g., UV-Vis). | Helps in interpreting spectroscopic data and understanding the electronic transitions within the molecule. |

| Molecular Orbital (MO) Analysis | Analysis of the composition and energy of molecular orbitals. | Visualizes bonding, non-bonding, and anti-bonding interactions; quantifies the contribution of metal and ligand orbitals. scispace.com |

Computational models, validated by experimental X-ray diffraction data, provide precise information on interatomic distances within the coordination sphere of this compound. The Tl-O bond lengths are a primary indicator of the strength of the metal-ligand interaction. In various thallium(I) complexes with oxygen-donor ligands, these distances typically fall in the range of 2.70 to 3.33 Å. mdpi.commdpi.com

A particularly intriguing feature in the solid-state chemistry of thallium(I) is the existence of "thallophilic interactions," which are weak, attractive forces between Tl⁺ ions. nih.gov These interactions are analogous to aurophilic (Au-Au) interactions and arise from relativistic and correlation effects. Evidence for thallophilic bonding comes from Tl-Tl interatomic distances that are shorter than the sum of their van der Waals radii (approximately 3.9-4.0 Å). researchgate.net Observed Tl-Tl contact distances in various compounds range from approximately 3.5 Å to 4.0 Å. acs.orgnih.govresearchgate.netresearchgate.net While sometimes considered weak, these interactions can play a significant role in assembling supramolecular structures in the solid state. acs.orgresearchgate.net DFT calculations have been used to confirm the presence of a bonding overlap between the thallium atoms in some of these structures. nih.gov

Table 2: Typical Interatomic Distances in Thallium(I) Coordination Compounds

| Interaction | Typical Distance Range (Å) | Significance | Reference |

|---|---|---|---|

| Tl-O (Carboxylate/Oxide) | 2.47 - 3.33 | Represents the primary coordination bond between thallium and oxygen ligands. | mdpi.commdpi.com |

| Tl-N | 2.62 - 2.76 | Shows interaction with nitrogen donor ligands. | researchgate.net |

| Tl-Tl (Thallophilic) | 3.56 - 4.0 | Indicates weak metal-metal interactions influencing crystal packing. | acs.orgnih.govresearchgate.net |

Thermal Behavior and Mesophase Transitions of Thallium 1+ Octadecanoate

Investigation of Thermotropic Liquid Crystalline Phases

Thallium(I) alkanoates, particularly those with longer alkyl chains, are known to form liquid crystal phases upon heating. researchgate.net These mesophases are a state of matter intermediate between a crystalline solid and an isotropic liquid. uoh.edu.iq

Research has identified that thallium(I) alkanoates with a sufficient number of carbon atoms (n ≥ 5) form a smectic A-like mesophase. researchgate.netucm.es This phase is also referred to as a "neat" phase. researchgate.netucm.es The smectic A phase is characterized by molecules organized in layers, with the long axes of the molecules oriented, on average, perpendicular to the layer planes. uoh.edu.iq Within the layers, the molecules have no long-range positional order, giving the layers a liquid-like nature. uoh.edu.iq The lack of disclination lines in droplets observed under microscopy confirms the smectic A nature of the mesophase for the thallium(I) alkanoate series. akjournals.com

In addition to the smectic A liquid crystal phase, some studies have pointed to the presence of a "condis" phase in the thallium(I) alkanoate series. akjournals.comresearchgate.net A condis phase is a type of mesomorphic state that is solid, distinct from the fluid liquid crystal phase. researchgate.netresearchgate.net The thallium(I) alkanoate series exhibits multiple solid-to-solid transitions before reaching the melting and clearing points of the smectic phase. akjournals.com

Differential Scanning Calorimetry (DSC) is a key technique used to determine the temperatures and enthalpies of phase transitions in these materials. nih.govnih.goveuropeanpharmaceuticalreview.com For the thallium(I) alkanoate series, a general trend is observed where the temperatures of transition vary with the number of carbon atoms in the alkyl chain. researchgate.net

Table 1: General Phase Transition Trends in Thallium(I) Alkanoates

| Transition Type | Description | General Trend with Increasing Chain Length |

| Solid-Solid | Transitions between different crystalline polymorphs. | Multiple transitions are present, with temperatures showing an alternating even/odd effect. ucm.es |

| Melting (Solid to Smectic A) | Transition from an ordered solid to the smectic liquid crystal phase. | The melting temperature generally increases with chain length. researchgate.net |

| Clearing (Smectic A to Isotropic Liquid) | Transition from the anisotropic smectic A phase to the isotropic liquid. | The clearing temperature also tends to increase with chain length, but the stability range of the mesophase changes. researchgate.netucm.es |

This table is generated based on the general trends described in the cited literature for the thallium(I) alkanoate series.

Ionic Liquid Crystal Formation and Characterization

Thallium(I) alkanoates are classified as ionic liquid crystals (ILCs). researchgate.netuoh.edu.iq This is because they are salts composed of a metal cation (Tl+) and an organic anion (octadecanoate), and they exhibit liquid crystalline properties. uoh.edu.iq The formation of the mesophase is driven by the micro-segregation of the polar ionic heads and the nonpolar aliphatic tails. researchgate.net This leads to the formation of a bilayered structure, which is a common feature for many metal alkanoates. researchgate.netnih.gov

The characterization of these ionic liquid crystal phases relies on techniques such as polarized light microscopy, which reveals characteristic textures, and X-ray diffraction, which provides information about the layered structure. ucm.esresearchgate.net The smectic A phases of ionic liquid crystals often show a strong tendency to align homeotropically, where the layers are parallel to the substrate surface. uoh.edu.iq

Dynamics of Mesophase Formation and Stability

The stability of the smectic mesophase in thallium(I) alkanoates is a delicate balance of intermolecular forces. The formation of the layered structure is stabilized by the ionic interactions of the thallium carboxylate headgroups and the van der Waals interactions between the alkyl chains.

The dynamics of mesophase formation involve the stepwise melting of the crystal lattice. researchgate.net The alkyl chains gain conformational disorder through the formation of gauche defects, which is a non-cooperative process occurring over a broad temperature range. researchgate.netakjournals.com This contrasts with the more cooperative melting process seen in other metal alkanoate series, like lead(II) alkanoates. akjournals.com

Reaction Chemistry and Chemical Transformations of Thallium 1+ Octadecanoate

Oxidation Reactions: Conversion to Thallium(III) DerivativesCurrent time information in Bangalore, IN.

Thallium(1+) octadecanoate can undergo oxidation to form thallium(III) derivatives. psu.edu This transformation is a key step in certain synthetic applications, such as the Hunsdiecker reaction, where thallium(I) carboxylates have been shown to be effective starting materials. nih.govacs.org The oxidation of the thallium(I) center to thallium(III) is typically achieved using halogens, most notably bromine. psu.edu While the standard electrode potential for the oxidation of thallium(I) by bromine is slightly negative, the reaction proceeds, likely due to the influence of pH and the presence of complexing ions which can alter the reduction potential of thallium(III). psu.edu

The reaction of this compound with bromine leads to the formation of a thallium(III) octadecanoate dihalide species. psu.edu This oxidation is a crucial prerequisite for the subsequent decarboxylation and formation of an alkyl bromide. psu.edu It has been demonstrated that the treatment of a thallium(I) carboxylate with one molar equivalent of bromine yields the corresponding thallium(III) carboxylate dibromide. psu.edu

Mechanism of Bromodecarboxylation Reactions Involving Thallium(I) CarboxylatesCurrent time information in Bangalore, IN.

The bromodecarboxylation of thallium(I) carboxylates, a modification of the Hunsdiecker reaction, proceeds through a mechanism initiated by the oxidation of thallium(I) to thallium(III). psu.edunih.gov The initial step involves the reaction of the thallium(I) carboxylate, such as this compound, with bromine to form a thallium(III) carboxylate dibromide intermediate. psu.edu

Synthesis and Characterization of Thallium(III) Octadecanoate DibromideCurrent time information in Bangalore, IN.

The direct synthesis of thallium(III) octadecanoate dibromide provides strong evidence for the oxidation of thallium(I) salts by bromine. psu.edu This compound can be prepared by treating this compound with 1.1 molar equivalents of bromine in carbon tetrachloride at room temperature. psu.edu The reaction mixture is stirred in the absence of light for approximately 21 hours, after which the solvent is removed under reduced pressure to yield the product. psu.edu

The resulting thallium(III) octadecanoate dibromide is a solid with a melting point in the range of 86-91 °C. psu.edu Elemental analysis of the product is consistent with the chemical formula C18H35Br2O2Tl. psu.edu Further reaction of the isolated thallium(III) octadecanoate dibromide with 0.5 molar equivalents of bromine in refluxing carbon tetrachloride yields 1-bromoheptadecane (B13588) in high yield (83%). psu.edu This yield is comparable to the 79% yield obtained when reacting this compound directly with 1.5 molar equivalents of bromine under the same conditions. psu.edu It is noteworthy that no reaction occurs when the thallium(III) derivative is heated in the absence of additional bromine. psu.edu

| Reactant | Reagent | Product | Yield |

| This compound | 1.5 mol equiv. Br2 | 1-Bromoheptadecane | 79% psu.edu |

| Thallium(III) octadecanoate dibromide | 0.5 mol equiv. Br2 | 1-Bromoheptadecane | 83% psu.edu |

Ligand Exchange Reactions and Complex Formation

Ligand exchange reactions are fundamental to the chemistry of metal complexes, wherein one ligand is substituted for another. xtremepape.rs Thallium(I) ions are capable of forming complexes and undergoing such reactions. Although specific studies on ligand exchange involving this compound are not extensively detailed in the provided context, general principles of ligand substitution can be applied.

Thallium(I) can form complexes with various ligands, and the stability of these complexes is a key factor in ligand exchange reactions. mdpi.comlibretexts.org For instance, multidentate ligands, which can form chelate rings with the metal ion, tend to form more stable complexes compared to monodentate ligands. libretexts.orgsavemyexams.com This is known as the chelate effect and is driven by a favorable increase in entropy upon substitution of multiple monodentate ligands (like water) with a single multidentate ligand. libretexts.orgsavemyexams.com In the context of this compound, the octadecanoate anion acts as a ligand. In solution, it could potentially be exchanged for other ligands present in the system. The dynamics of such an exchange would depend on the relative concentrations and coordinating abilities of the competing ligands. xtremepape.rs

Mechanistic Studies of this compound Reactivity in Non-Aqueous Systems

Mechanistic studies of the reactivity of this compound, particularly in the context of bromodecarboxylation, have been conducted in non-aqueous solvents like carbon tetrachloride. psu.edu These studies provide insight into the nature of the intermediates and the reaction pathway.

As discussed in section 6.1.1, the mechanism is believed to involve radical intermediates. psu.edu The formation of an alkyl radical following the decomposition of an acyloxy radical is a key feature of the Hunsdiecker reaction. nih.gov The lack of rearranged products in the bromodecarboxylation of branched-chain thallium(I) carboxylates in carbon tetrachloride strongly argues against the formation of carbocationic intermediates. psu.edu This suggests that the cleavage of the carboxylate group and the formation of the new carbon-bromine bond proceed through a pathway that maintains the original carbon skeleton. The reaction of this compound with bromine in a non-aqueous medium is a clear example of an oxidative decarboxylation process where the thallium salt serves as an efficient precursor for the generation of alkyl radicals. psu.eduresearchgate.net

Advanced Analytical Methodologies for Thallium 1+ Octadecanoate Characterization

Separation and Preconcentration Techniques for Thallium Speciation

The analysis of thallium compounds is often complicated by the presence of different oxidation states, primarily Tl(I) and Tl(III), which exhibit varying toxicities and chemical properties. ajol.info Speciation analysis, the process of identifying and quantifying the different chemical forms of an element, is therefore critical. For thallium(1+) octadecanoate, it is essential to ensure that the thallium exists predominantly in the Tl(I) state.

Separation and preconcentration techniques are vital for isolating different thallium species from a sample matrix and concentrating them to levels amenable to detection by analytical instruments. nih.gov Solid phase extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov One method involves the use of alumina (B75360) modified with sodium dodecyl sulfate (B86663) (SDS). nih.govnih.gov In this approach, Tl(III) can be complexed with diethylenetriaminepentaacetate (B1229326) (DTPA) to form an anionic complex that is retained on the sorbent, while the Tl(I) species, which does not form a stable complex with DTPA, passes through. ajol.infonih.gov The retained Tl(III) can then be eluted for quantification. nih.gov This allows for the effective separation of Tl(I) and Tl(III) and the preconcentration of the less abundant Tl(III) species. nih.gov Another approach utilizes a microcolumn of immobilized oxine on surfactant-coated alumina for the selective retention of Tl(I). nih.gov

Ion chromatography (IC) is a powerful separation technique that is frequently coupled with highly sensitive detection systems like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the speciation analysis of thallium. ajol.infonews-medical.netresearchgate.net This hyphenated technique, IC-ICP-MS, allows for the separation of different thallium species based on their ionic charge and subsequent elemental detection with very low detection limits. ajol.infonih.gov

In a typical IC-ICP-MS setup for thallium speciation, an ion-exchange column is used to separate Tl(I) and Tl(III). ajol.inforesearchgate.net For instance, a cation exchange column can be used where Tl(I) is retained, while an anionic Tl(III)-DTPA complex passes through. ajol.info Alternatively, an anion exchange column can be employed to retain the Tl(III)-DTPA complex. researchgate.net The separated species are then introduced into the ICP-MS system, which provides elemental and isotopic information, allowing for the quantification of each thallium species. ajol.inforesearchgate.net The use of ICP-MS as a detector offers high sensitivity and selectivity, with detection limits for Tl(I) and Tl(III) reported in the nanogram per liter (ng/L) range. ajol.info

| Parameter | Value | Reference |

| Detection Limit Tl(I) (IC-ICP-MS) | 25 ng/L | ajol.info |

| Detection Limit Tl(III) (IC-ICP-MS) | 70 ng/L | ajol.info |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

While ICP-MS is invaluable for elemental quantification, other forms of mass spectrometry are essential for the molecular identification and structural elucidation of this compound. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact compound and study its fragmentation patterns. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and to verify its stoichiometry. unito.itpageplace.de For this compound (C₁₈H₃₅O₂Tl), elemental analysis would involve the quantitative determination of the mass percentages of carbon, hydrogen, and thallium. The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized compound.

For instance, in the characterization of other thallium-containing compounds, elemental analysis has been successfully employed to confirm the elemental composition. unito.it The analysis is typically performed using an elemental analyzer for carbon and hydrogen, and a technique like ICP-MS or atomic absorption spectrometry (AAS) for thallium. nih.govnih.gov

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | (Calculated based on formula) | (To be determined) |

| Hydrogen (H) | (Calculated based on formula) | (To be determined) |

| Thallium (Tl) | (Calculated based on formula) | (To be determined) |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex compounds like this compound. nih.govresearchgate.netresearchgate.net The coupling of liquid chromatography (LC) with ICP-MS (LC-ICP-MS) is a powerful tool for separating the thallium compound from impurities and simultaneously obtaining element-specific detection. nih.gov

Other hyphenated techniques that could be applied include LC-MS, which provides both separation and molecular mass information, and gas chromatography-mass spectrometry (GC-MS) if the compound can be derivatized to a volatile form. grafiati.com These techniques offer high sensitivity and selectivity, enabling the detection and identification of trace-level impurities and degradation products. researchgate.netgrafiati.com The development of analytical methods often involves the use of certified reference materials to ensure accuracy and precision. sigmaaldrich.com

The combination of these advanced analytical methodologies provides a robust framework for the thorough characterization of this compound, ensuring its identity, purity, and speciation are well-defined.

Environmental Chemical Behavior and Geochemical Interactions of Thallium 1+ Octadecanoate Academic Focus

Aqueous Solubility and Mobility in Simulated Environmental Systems

Upon introduction into an aqueous environmental system, any dissolved fraction of thallium(1+) octadecanoate will release the thallium(I) cation (Tl⁺) and the octadecanoate anion. The subsequent mobility of thallium is then dictated by the behavior of the Tl⁺ ion. Tl(I) is generally considered a mobile cation in aquatic environments due to the solubility of many of its inorganic salts, such as nitrate (B79036) and sulfate (B86663). cdc.govcdc.gov However, its mobility can be significantly limited by the formation of sparingly soluble precipitates with certain anions present in the environment. osti.gov For instance, the presence of chloride or bromide ions can lead to the precipitation of TlCl or TlBr, reducing the concentration of dissolved thallium. osti.govrsc.org

The solubility of various relevant thallium compounds is presented below, illustrating the factors that control the concentration of dissolved Tl⁺ in environmental waters.

| Compound | Formula | Temperature (°C) | Solubility Product Constant (Ksp) | Reference |

| Thallium(I) Chloride | TlCl | 25 | 1.86 x 10⁻⁴ (log Ksp = -3.73) | rsc.org |

| Thallium(I) Bromide | TlBr | 20 | 2.51 x 10⁻⁶ (log Ksp = -5.60) | osti.gov |

| Thallium(I) Iodide | TlI | 20 | 3.47 x 10⁻⁸ (log Ksp = -7.46) | osti.gov |

| Thallium(I) Iodate | TlIO₃ | 25 | 3.09 x 10⁻⁶ (log Ksp = -5.51) | osti.gov |

| Thallium(III) Hydroxide (B78521) | Tl(OH)₃ | - | ~0.8 µmol/L (solubility at pH 6.3-8.4) | researchgate.net |

This table is interactive. Users can sort the columns to compare the properties of different thallium compounds.

The mobility of Tl(I) in aquatic systems is similar to that of alkali metal ions, particularly potassium (K⁺), due to their comparable ionic radii. mdpi.com This similarity allows Tl(I) to participate in processes typically involving potassium, which can influence its transport and distribution in the environment.

Redox Transformations of Thallium(I) and Thallium(III) in Environmental Media

Thallium can exist in two primary oxidation states in the environment: the monovalent thallous (Tl(I)) and the trivalent thallic (Tl(III)) states. canada.ca The redox transformation between these two states is a critical factor influencing thallium's mobility, toxicity, and ultimate fate. nih.govacs.org Tl(I) is generally the more thermodynamically stable and mobile form in most surface waters. mdpi.comcanada.ca In contrast, Tl(III) is more prone to hydrolysis and precipitation as Tl(OH)₃, especially at pH values above 3, making it less mobile. researchgate.netmdpi.com

Several environmental factors can mediate the redox cycling of thallium:

Manganese Oxides: Manganese (Mn) oxides are powerful natural oxidants and are highly effective at oxidizing Tl(I) to Tl(III). frontiersin.org Tl(I) can be adsorbed onto the surface of minerals like birnessite and subsequently oxidized, leading to the precipitation of Tl₂O₃ or the formation of Tl-rich amorphous manganese oxides. frontiersin.org A strong correlation between thallium and manganese concentrations is often observed in the reducible fraction of soils and sediments. frontiersin.org

Iron (Fe) and Light: The presence of dissolved iron, particularly Fe(III), can significantly impact thallium's redox state, especially under the influence of ultraviolet (UV) light. nih.govacs.org In acidic solutions, the photoreduction of Fe(III) can generate hydroxyl radicals (•OH), which are potent oxidants capable of converting Tl(I) to Tl(III). nih.govacs.org Conversely, UV light can also directly induce the reduction of Tl(III) back to Tl(I). nih.govacs.org These competing reactions create a dynamic, light- and H₂O₂-driven cycle between the two oxidation states. nih.gov

pH: The solution pH strongly affects redox kinetics. nih.govacs.org For instance, in one study at pH 3.0, Tl(I) was completely oxidized to Tl(III) in the presence of Fe(III) and H₂O₂, driven by the generation of hydroxyl radicals. nih.govacs.org

Despite Tl(I) being the more stable form, studies have found that a significant portion of dissolved thallium in natural waters, such as the Great Lakes, can exist as Tl(III). canada.ca This has been attributed to biotic processes, like oxidation by planktonic bacteria, or abiotic photooxidation in the presence of other aqueous cations. canada.ca

Sorption, Desorption, and Complexation with Natural Organic and Inorganic Matrices

The mobility and bioavailability of thallium are heavily influenced by its interactions with solid phases in soil and sediment. Sorption, desorption, and complexation processes control the partitioning of thallium between the dissolved and solid phases. cdc.gov

Interaction with Inorganic Matrices:

Clay Minerals: Due to the similar ionic radius of Tl⁺ and K⁺, thallium(I) can readily substitute for potassium in the interlayers of micaceous clay minerals like illite. frontiersin.org This process results in the strong binding and immobilization of Tl(I) in soils and sediments rich in these minerals.

Metal Oxides: Iron and manganese (hydr)oxides are key scavengers of thallium in environmental systems. frontiersin.org Tl(I) can be adsorbed onto the surfaces of minerals like goethite and ferrihydrite through surface complexation. frontiersin.orgresearchgate.net As mentioned previously, manganese oxides can also oxidize Tl(I) to Tl(III), which then strongly binds to the mineral surface. frontiersin.org

Complexation with Inorganic Ligands: Thallium forms complexes with various inorganic ligands, which can affect its solubility and speciation. Tl(III) forms very strong complexes with halide ions (Cl⁻, Br⁻). mdpi.comacs.org The formation of these complexes can inhibit the hydrolysis and precipitation of Tl(III). mdpi.com

Interaction with Natural Organic Matrices:

Humic Substances: Natural organic matter (NOM), such as humic acid (HA) and fulvic acid (FA), plays an important role in the transport and binding of thallium. mdpi.comresearchgate.net The functional groups in NOM, primarily carboxyl (-COOH) and hydroxyl (-OH) groups, can complex with Tl(I). mdpi.comresearchgate.net The extent of complexation increases with the concentration of humic substances, which can either enhance mobility by forming soluble organo-thallium complexes or reduce it by binding thallium to solid-phase organic matter. mdpi.comut.ac.ir

Competition and pH Effects: The adsorption of thallium onto organic matter is pH-dependent. researchgate.net In acidic environments, monodentate and bidentate carboxylate sites on humic acid are the primary binding sites for Tl(I). researchgate.net The presence of competing cations can also influence sorption behavior. researchgate.net

| Matrix | Interaction Type | Primary Thallium Species | Effect on Mobility | Reference(s) |

| Inorganic | ||||

| Illite (Clay) | Ion Exchange (replaces K⁺) | Tl(I) | Decrease | frontiersin.org |

| Manganese Oxides | Sorption and Redox Oxidation | Tl(I) → Tl(III) | Decrease | frontiersin.org |

| Iron Oxides (Goethite) | Surface Complexation | Tl(I) | Decrease | frontiersin.orgresearchgate.net |

| Halides (Cl⁻, Br⁻) | Aqueous Complexation | Tl(III) | Increase (prevents hydrolysis) | mdpi.comacs.org |

| Organic | ||||

| Humic/Fulvic Acids | Complexation | Tl(I) | Variable (can increase or decrease) | mdpi.comresearchgate.net |

| Microplastics (PS, PE) | Weak Physical Adsorption/Surface Complexation | Tl(I) | Minor Decrease | frontiersin.orgresearchgate.net |

This table is interactive. Users can sort the columns to compare different environmental interactions.

Photochemical Stability and Degradation Pathways in the Environment

The term "degradation" in the context of thallium refers to its transformation rather than breakdown, as it is a stable element. cdc.gov The primary photochemical processes affecting thallium involve light-induced redox transformations.

As detailed in section 8.2, UV light is a key driver of thallium's redox cycling, particularly in the presence of iron. nih.govacs.org Studies have demonstrated that UV light can directly cause the reduction of Tl(III) to Tl(I). nih.gov Simultaneously, the photo-Fenton reaction (photoreduction of Fe(III) in the presence of H₂O₂) generates highly reactive species that oxidize Tl(I) to Tl(III). nih.govacs.org The net effect depends on various factors, including pH, the concentration of iron, and the presence of organic matter. nih.govdiva-portal.org

Field studies have confirmed these laboratory findings, showing that when lake water samples are exposed to light, Tl(I) is oxidized, and the total dissolved thallium concentration decreases, likely due to the adsorption of the newly formed, less soluble Tl(III) species onto particulate matter. diva-portal.org While some simple thallium compounds like thallous chloride are known to be photosensitive, photochemical reactions are not considered a significant fate process for atmospheric thallium. canada.ca However, in aquatic systems, these light-mediated reactions are crucial for determining the speciation and mobility of thallium. acs.orgdiva-portal.org

The octadecanoate portion of the compound, being a saturated fatty acid, is relatively stable but can be subject to microbial degradation under appropriate environmental conditions. However, the primary environmental focus for this compound remains the photochemical and geochemical behavior of the thallium cation.

Potential in Advanced Materials Science Research: Foundational and Exploratory Concepts

Role as Precursors in Chemical Vapor Deposition (CVD) or Thin Film Growth

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin films, nanoparticles, and other solid materials. The choice of precursor is critical to the success of the CVD process, with ideal precursors exhibiting volatility, thermal stability, and the ability to decompose cleanly at the desired temperature. azonano.comazonano.com Metal-organic compounds, such as metal carboxylates, are often employed as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) due to their potential for customized properties and lower decomposition temperatures compared to inorganic precursors. azonano.comgoogle.com

Thallium(1+) octadecanoate, as a metal-organic compound, could theoretically serve as a precursor in CVD processes for the deposition of thallium-containing thin films. The long octadecanoate chain would contribute to the molecule's volatility, a key requirement for a CVD precursor. The thermal decomposition of the precursor on a heated substrate could lead to the formation of thallium oxide or other thallium-containing phases, depending on the reaction conditions and the presence of co-reactants.

The structural nature of metal stearates, which often form lamellar structures with planes of metal ions separated by long alkyl chains, can influence the resulting nanomaterial's properties, such as size and shape. nih.govacs.org For instance, iron stearates have been investigated as precursors for the synthesis of iron oxide nanoparticles, where the structure of the stearate (B1226849) precursor was found to affect the final nanoparticle characteristics. nih.govacs.org This suggests that the molecular structure of this compound could play a role in templating the growth of thallium-based nanostructures during a CVD process.

However, the practical application of this compound as a CVD precursor would require careful consideration of its decomposition pathway to avoid carbon contamination in the final film, a common challenge with metal-organic precursors. azonano.com The use of a hydrogen atmosphere during deposition is a common strategy to mitigate this issue. azonano.com

Exploration in the Development of Optoelectronic and Thermoelectric Materials

Thallium-containing compounds have garnered interest for their potential in optoelectronic and thermoelectric applications due to the unique properties of the thallium ion. acs.org The development of new materials for these applications often involves tuning the electronic and thermal properties of a material, which can be achieved through the strategic use of ligands. researchgate.netacs.org

In the context of optoelectronics, the long-chain octadecanoate ligand in this compound could offer several advantages. The solubility of the compound in organic solvents, facilitated by the long alkyl chain, could enable solution-based processing techniques for the fabrication of thin films, which is often more cost-effective than vacuum-based methods. acs.org Furthermore, the carboxylate group can act as a capping agent for nanoparticles, influencing their size and preventing aggregation, which in turn affects their optical properties. acs.org The insulating nature of the long alkyl chain could also be exploited to create hybrid organic-inorganic materials with tailored electronic properties, where the thallium ions provide the active electronic component and the organic matrix provides processability and structural control.

Self-Assembly Principles for Nanostructured Materials Utilizing Long-Chain Carboxylates

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of functional materials. Long-chain carboxylates, such as octadecanoates, are well-known for their ability to self-assemble into a variety of structures, including monolayers, bilayers, and micelles, driven by the amphiphilic nature of the molecule. researchgate.netosti.gov

When complexed with a metal ion like thallium(I), the self-assembly behavior of octadecanoate can be further influenced by the coordination preferences of the metal. The interaction between the carboxylate head group and the metal ion can lead to the formation of ordered arrays of metal ions within a matrix of self-assembled organic chains. researchgate.net The morphology of these self-assembled structures is dependent on both the metal ion and the carboxylic acid. koreascience.kr For instance, studies on various metal stearates have shown that the nature of the metal ion can lead to different crystalline structures, such as fiber-like, lamellar, or amorphous phases. nih.govkoreascience.kr

In the case of this compound, the self-assembly process could be expected to yield lamellar structures, with layers of thallium ions coordinated to the carboxylate head groups, separated by the long, interdigitating octadecyl chains. These self-assembled structures could find applications in areas such as nanoscale electronics, where the ordered arrangement of metal ions could be used to create conductive pathways, or as templates for the synthesis of other nanomaterials. The ability to control the spacing and arrangement of the thallium ions through the self-assembly process offers a route to tailor the material's properties for specific applications.

Design Principles for New Functional Materials Based on Thallium(I) Octadecanoate Analogues

The versatility of the this compound system allows for the design of a wide range of new functional materials through the modification of its constituent parts. The design principles for these new materials would be based on a systematic variation of the metal cation and the carboxylate ligand to achieve desired properties.

One approach is to vary the length of the alkyl chain of the carboxylate. Shorter chains would lead to a higher density of thallium ions in the self-assembled structures, potentially increasing electrical conductivity, while longer chains would enhance solubility in nonpolar solvents and could be used to create more defined insulating layers. For example, studies on other metal carboxylates have shown that the alkyl chain length plays a crucial role in the stability and ordering of self-assembled monolayers. nih.gov

Another design strategy involves the introduction of functional groups into the carboxylate ligand. For instance, incorporating a photosensitive group could lead to light-responsive materials, while adding a polymerizable group could allow for the creation of robust, cross-linked films. The introduction of additional coordinating groups on the ligand could also be used to create more complex, multi-metal structures with unique magnetic or catalytic properties.

Furthermore, the thallium(I) cation could be partially or fully substituted with other metal ions to create mixed-metal octadecanoates. This would allow for the fine-tuning of the electronic and optical properties of the material. The choice of the metal ion would be guided by its coordination chemistry and desired functionality. For example, introducing a paramagnetic metal ion could impart magnetic properties to the material. The stability and structure of these mixed-metal complexes would be influenced by the relative binding strengths of the different metal ions to the carboxylate group. researchgate.net

Future Directions and Emerging Research Avenues for Thallium 1+ Octadecanoate Chemistry

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

A fundamental understanding of the behavior of thallium(1+) octadecanoate in various environments requires the use of advanced in situ characterization techniques. Probing the dynamic processes of this compound as they occur can provide invaluable insights into its formation, phase transitions, and interactions with other species.

Future research should focus on employing techniques such as:

In Situ X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): These methods can be used to monitor the crystalline structure and lamellar ordering of this compound during its synthesis or under varying temperature and pressure conditions. This would allow for the direct observation of phase transitions and the influence of the long alkyl chain on the packing of the thallium ions.

In Situ Spectroscopy (FTIR, Raman): Vibrational spectroscopy can track changes in the coordination environment of the thallium ion and the conformation of the octadecanoate chain in real-time. This is particularly useful for studying the compound's behavior in solution or during its incorporation into a composite material.

In Situ Transmission Electron Microscopy (TEM): For nanomaterials incorporating this compound, liquid-cell or heating-stage TEM could visualize the nucleation and growth of nanoparticles or the morphological changes in nanocomposites at the nanoscale.

By observing these dynamic processes directly, researchers can gain a more accurate and detailed understanding of the structure-property relationships in this compound.

Theoretical Predictions of Novel Properties and Subsequent Experimental Validation

Computational chemistry and materials modeling offer a powerful approach to predict the properties of this compound before engaging in extensive experimental work.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, bonding characteristics, and vibrational frequencies of this compound. This can provide insights into the nature of the thallium-oxygen bond and the influence of the long alkyl chain on the electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of this compound, such as its melting point, thermal conductivity, and mechanical properties. Furthermore, these simulations can model the behavior of the compound at interfaces and in solution.

Prediction of Novel Properties: Theoretical studies could explore the potential for interesting electronic or optical properties arising from the combination of the heavy thallium atom and the long-chain carboxylate. For instance, the influence of the thallium ion on the dielectric properties of the material could be investigated.

The predictions from these theoretical studies would then guide experimental efforts to synthesize and characterize this compound with targeted properties, creating a synergistic feedback loop between theory and experiment.

Exploration of Hybrid Materials and Composites Incorporating this compound

The incorporation of this compound into hybrid materials and composites could lead to novel functionalities. The long hydrocarbon chain of the octadecanoate can act as a compatibilizer between the inorganic thallium salt and a polymer matrix, or it could self-assemble into ordered structures.

Potential research avenues include:

Polymer Nanocomposites: Dispersing this compound in a polymer matrix could enhance the thermal stability, mechanical properties, or confer specific optical or electrical properties to the polymer. The long alkyl chains could aid in achieving a fine and uniform dispersion of the thallium salt.

Layered Hybrid Materials: The amphiphilic nature of this compound could be exploited to create self-assembled layered materials with alternating inorganic and organic layers. These materials could have interesting anisotropic properties.

Coatings and Thin Films: Langmuir-Blodgett or similar techniques could be used to deposit thin films of this compound on various substrates. The properties of these films, such as their surface energy and conductivity, could then be investigated for potential applications in electronics or as specialized coatings.

The development of such hybrid materials would require a thorough characterization of their structure and properties, as well as an understanding of the interface between the this compound and the host material.

Mechanistic Understanding of Complex Interfacial Phenomena Involving the Compound

The long alkyl chain of octadecanoate suggests that this compound will exhibit interesting interfacial properties. uobaghdad.edu.iquobasrah.edu.iquomustansiriyah.edu.iqscribd.comresearchgate.net A detailed understanding of these phenomena is crucial for applications involving wetting, adhesion, and lubrication.

Future research should focus on:

Surface Tension and Wettability: Measuring the surface tension of solutions containing this compound and the contact angle of these solutions on various surfaces will provide quantitative data on its surface activity.

Adsorption at Interfaces: Studying the adsorption of this compound at liquid-air, liquid-liquid, and solid-liquid interfaces can reveal how it modifies interfacial properties. Techniques like neutron reflectometry or sum-frequency generation spectroscopy could provide molecular-level information about the structure of the adsorbed layer.

Langmuir Films: Investigating the behavior of this compound as a Langmuir film on a water subphase can provide insights into its two-dimensional phase behavior and its interactions with the aqueous environment.

A mechanistic understanding of these interfacial phenomena will be key to harnessing the potential of this compound in applications such as emulsifiers, dispersants, or surface modifiers.

Sustainable and Green Chemistry Approaches in Thallium(I) Carboxylate Synthesis

Given the toxicity of thallium compounds, the development of sustainable and green synthetic methods for thallium(I) carboxylates, including the octadecanoate, is of paramount importance.

Future research in this area should prioritize:

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Energy-Efficient Synthesis: Exploring mechanochemical or microwave-assisted synthesis to reduce reaction times and energy consumption.

Development of Closed-Loop Processes: Designing processes where any unreacted thallium can be efficiently recovered and recycled, preventing its release into the environment.

A convenient route for the synthesis of thallium(I) carboxylates involves the neutralization of the carboxylic acid with thallium(I) ethoxide. orgsyn.org However, future work should aim for even more sustainable pathways, possibly starting from more readily available and less hazardous thallium precursors.

| Research Direction | Key Techniques and Approaches | Potential Outcomes |

| Advanced In Situ Characterization | In Situ XRD, SAXS, FTIR, Raman, TEM | Detailed understanding of dynamic processes and structure-property relationships. |

| Theoretical Predictions | DFT Calculations, MD Simulations | Prediction of novel properties and guidance for experimental work. |

| Hybrid Materials and Composites | Polymer Nanocomposites, Layered Hybrids, Thin Films | Development of new materials with enhanced or novel functionalities. |

| Interfacial Phenomena | Surface Tension, Contact Angle, Adsorption Studies, Langmuir Films | Mechanistic understanding for applications in surface modification and formulation science. |

| Sustainable Synthesis | Atom Economy, Green Solvents, Energy-Efficient Methods, Closed-Loop Processes | Environmentally friendly and safer production of thallium(I) carboxylates. |

Q & A

Q. What are the critical safety protocols for handling Thallium(1+) octadecanoate in laboratory settings?

this compound, like other thallium salts (e.g., acetate, carbonate), is highly toxic. Key protocols include:

- Use gloveboxes or fume hoods to prevent inhalation or dermal exposure.

- Wear chemically resistant gloves (e.g., nitrile) and eye protection .

- Store separately from reactive agents in labeled, sealed containers.

- Follow EPA Superfund guidelines for disposal (e.g., RCRA Waste Code U214 for thallium acetate) .

- Regularly monitor lab air quality using OSHA-approved methods for thallium detection .

Q. How is this compound synthesized, and what are its critical purity indicators?

Synthesis typically involves reacting thallium(I) oxide with stearic acid (octadecanoic acid) in an anhydrous solvent (e.g., ethanol). Key steps:

- Maintain stoichiometric ratios (1:1 Tl:carboxylate) to avoid byproducts.

- Purity is confirmed via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual Tl impurities (<1 ppm) .

- Monitor melting point consistency (compare to literature values) to detect contamination .

Advanced Research Questions

Q. What spectroscopic and computational techniques are optimal for characterizing this compound’s structure and bonding?

- X-ray Photoelectron Spectroscopy (XPS) : Resolves Tl oxidation states (e.g., Tl⁺ vs. Tl³⁺) and carboxylate coordination modes .

- Solid-state NMR : Identifies carbon chain mobility and Tl–O bonding dynamics (e.g., using ²⁰³Tl NMR, despite low sensitivity) .

- Density Functional Theory (DFT) : Models electronic structure to predict stability and reactivity. Compare computed IR/Raman spectra with experimental data .

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

- Soil/Water Partitioning Studies : Measure log (octanol-water coefficient) to estimate bioaccumulation. Use HPLC to track degradation products .

- Microcosm Experiments : Expose model organisms (e.g., Daphnia magna) to sublethal doses. Analyze Tl accumulation in tissues via ICP-MS .

- Longitudinal Stability Tests : Simulate UV exposure and microbial activity to quantify half-life under environmental conditions .